(4-Chloro-2-phenylbenzo[d]oxazol-7-yl)boronic Acid
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Overview
Description
(4-Chloro-2-phenylbenzo[d]oxazol-7-yl)boronic Acid is a boronic acid derivative that features a benzoxazole ring substituted with a chloro and phenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Chloro-2-phenylbenzo[d]oxazol-7-yl)boronic Acid typically involves the formation of the benzoxazole ring followed by the introduction of the boronic acid group. One common method is the reaction of 4-chloro-2-phenylbenzoxazole with a boronic acid derivative under Suzuki-Miyaura coupling conditions. This involves the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol .
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions: (4-Chloro-2-phenylbenzo[d]oxazol-7-yl)boronic Acid primarily undergoes reactions typical of boronic acids, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds and is facilitated by palladium catalysts.
Oxidation: Boronic acids can be oxidized to form phenols.
Substitution: The chloro group on the benzoxazole ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol.
Oxidation: Hydrogen peroxide or other oxidizing agents.
Substitution: Nucleophiles such as amines or thiols.
Major Products:
Suzuki-Miyaura Coupling: Formation of biaryl compounds.
Oxidation: Formation of phenolic derivatives.
Substitution: Formation of substituted benzoxazole derivatives.
Scientific Research Applications
(4-Chloro-2-phenylbenzo[d]oxazol-7-yl)boronic Acid has several applications in scientific research:
Mechanism of Action
The mechanism by which (4-Chloro-2-phenylbenzo[d]oxazol-7-yl)boronic Acid exerts its effects is primarily through its role as a reagent in Suzuki-Miyaura coupling reactions. The boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form a new carbon-carbon bond . This process is highly efficient and allows for the formation of complex organic structures.
Comparison with Similar Compounds
Phenylboronic Acid: Lacks the benzoxazole ring and chloro substitution, making it less versatile in certain synthetic applications.
4-Chlorophenylboronic Acid: Similar in structure but lacks the benzoxazole ring, limiting its use in bioactive molecule synthesis.
2-Phenylbenzoxazole: Lacks the boronic acid group, making it unsuitable for Suzuki-Miyaura coupling.
Uniqueness: (4-Chloro-2-phenylbenzo[d]oxazol-7-yl)boronic Acid is unique due to its combination of a boronic acid group with a benzoxazole ring, allowing it to participate in a wide range of chemical reactions and making it valuable in both synthetic and medicinal chemistry .
Properties
Molecular Formula |
C13H9BClNO3 |
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Molecular Weight |
273.48 g/mol |
IUPAC Name |
(4-chloro-2-phenyl-1,3-benzoxazol-7-yl)boronic acid |
InChI |
InChI=1S/C13H9BClNO3/c15-10-7-6-9(14(17)18)12-11(10)16-13(19-12)8-4-2-1-3-5-8/h1-7,17-18H |
InChI Key |
BLQICSLMBQWKAY-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C2C(=C(C=C1)Cl)N=C(O2)C3=CC=CC=C3)(O)O |
Origin of Product |
United States |
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